molecular formula C13H18FNO B13333178 1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol

1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13333178
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: JBAXNACCTGIULM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18FNO It is a cyclopentanol derivative where the hydroxyl group is attached to a cyclopentane ring, and the amino group is substituted with a 2-fluorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-fluorobenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylcyclopentanol: A similar compound with a methyl group instead of the 2-fluorobenzyl group.

    1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine: A related compound with an amine group instead of the hydroxyl group.

Uniqueness

1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both the 2-fluorobenzyl and hydroxyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

1-[[(2-fluorophenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18FNO/c14-12-6-2-1-5-11(12)9-15-10-13(16)7-3-4-8-13/h1-2,5-6,15-16H,3-4,7-10H2

InChI-Schlüssel

JBAXNACCTGIULM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CNCC2=CC=CC=C2F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.